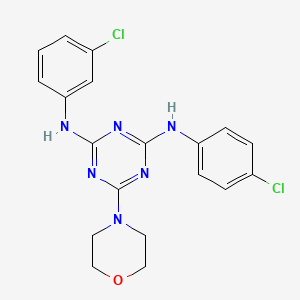

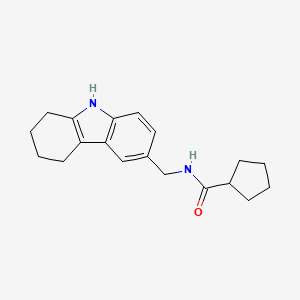

![molecular formula C13H11N3S B2621644 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been developed, which is of interest due to the powerful bioactivities of molecules with an imidazopyrimidine core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Wirkmechanismus

Target of Action

The primary target of 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is the Filamentous temperature-sensitive mutant Z (FtsZ) protein . FtsZ is a key cell-division protein recognized as an important target for anti-bacterial drug discovery, especially in the context of rising multi-drug resistance .

Mode of Action

This compound interacts with its target, the FtsZ protein, in a specific manner. Docking studies were used to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for FtsZ . The compound showed similar inhibitory action on FtsZ and cell division as Vitamin K3 .

Biochemical Pathways

It is known that the compound inhibits the growth of certain bacteria by targeting the ftsz protein, leading to the arrest of cell division .

Pharmacokinetics

It is generally understood that the electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can influence the activity of the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth. Specifically, the compound has shown anti-bacterial action against certain bacteria without any activity on other bacteria .

Vorteile Und Einschränkungen Für Laborexperimente

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Additionally, it has been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which can make it challenging to optimize its activity and selectivity.

Zukünftige Richtungen

Several future directions can be explored to further understand the potential applications of 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine. One of the directions is to investigate its activity against other types of cancer and viruses. Moreover, its mechanism of action can be further elucidated using various techniques such as molecular docking and crystallography. Additionally, its pharmacokinetic and pharmacodynamic properties can be optimized to improve its efficacy and selectivity. Furthermore, its activity can be evaluated in combination with other drugs to enhance its therapeutic potential.

Synthesemethoden

The synthesis of 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine involves the reaction of 2-chloro-6-(phenylthiomethyl)pyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to inhibit the replication of certain viruses such as hepatitis C virus and herpes simplex virus. Moreover, it has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Biochemische Analyse

Biochemical Properties

The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, suggesting that 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine may also influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-5-12(6-3-1)17-10-11-9-16-8-4-7-14-13(16)15-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLIFABYKGENIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

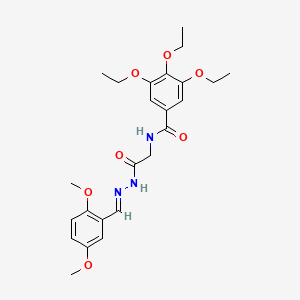

![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)

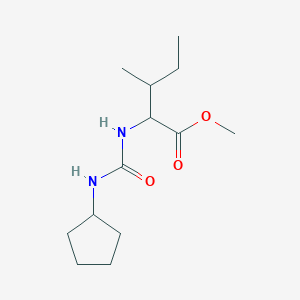

![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

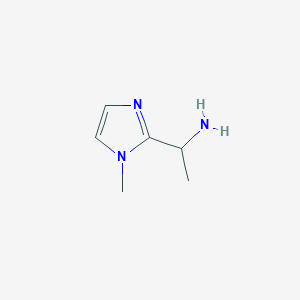

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)

![2-Methoxy-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621574.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)

![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)